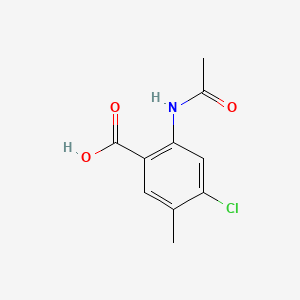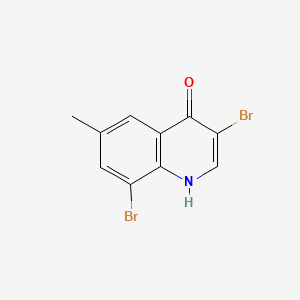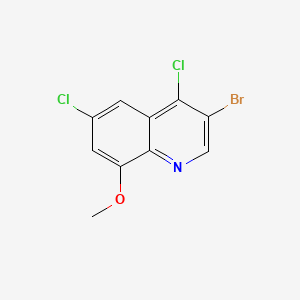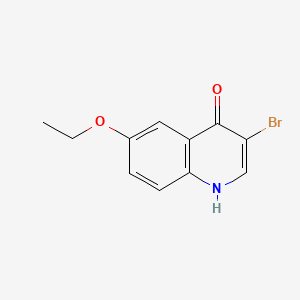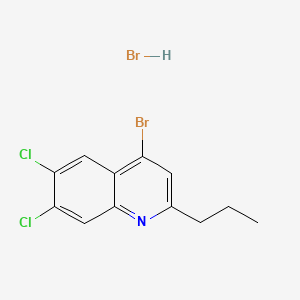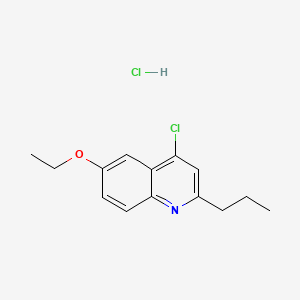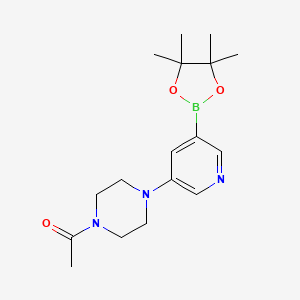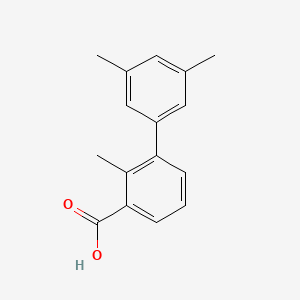
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-Dimethylphenylboronic acid” is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . It has been used in Suzuki–Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed Suzuki–Miyaura coupling reactions . For instance, “3,5-Dimethylphenylboronic acid” can be used as a reactant in these reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, “3,5-Dimethylphenylboronic acid” has an average mass of 149.983 Da and a mono-isotopic mass of 150.085205 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “3,5-Dimethylphenylboronic acid” has a molecular formula of C8H11BO2 .
Scientific Research Applications
Environmental Fate of Parabens
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives in consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the environmental footprint of synthetic compounds and underscores the need for monitoring and managing their release into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring benzoic acid derivative, has garnered interest for its anti-inflammatory properties. It serves as an example of how derivatives of benzoic acid can exhibit significant pharmacological activities. The review of gallic acid's pharmacological activities and mechanisms of action in inflammatory diseases provides a template for exploring the potential health applications of structurally related compounds (Bai et al., 2020).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant capacity of compounds is crucial in evaluating their potential health benefits. A review of analytical methods used in determining antioxidant activity, including those applicable to benzoic acid derivatives, offers insights into the assessment of their reactivity and stability. These methodologies are foundational in evaluating the health implications of various compounds, including potential derivatives of "3-(3,5-Dimethylphenyl)-2-methylbenzoic acid" (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYENBSUVGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689016 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261892-78-7 |
Source


|
| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)

